N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c18-22(19,17-6-8-20-9-7-17)14-3-5-16-4-1-13(15-16)12-2-10-21-11-12/h1-2,4,10-11,14H,3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLIHCIMXBPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Pyrazole Formation via Hydrazine Cyclization
The 3-(thiophen-3-yl)-1H-pyrazole moiety is typically constructed through cyclocondensation reactions. A proven method involves reacting thiophene-3-carbaldehyde (A) with a 1,3-diketone (B) under acidic conditions (Scheme 1). For example:
- Step 1 : Combine A (1.0 equiv) and acetylacetone (B) (1.2 equiv) in ethanol with p-toluenesulfonic acid (0.1 equiv).
- Step 2 : Reflux at 80°C for 12 hr to yield 3-(thiophen-3-yl)-1H-pyrazole (C) .
This method achieves >85% yield when using benzotriazole-assisted regioselective protocols, which enhance acidity at the α-position for functionalization.
Ethylamine Linker Installation
Nucleophilic Substitution at Pyrazole N1
To introduce the ethylamine chain, C undergoes N-alkylation:
- Step 3 : Treat C (1.0 equiv) with 2-chloroethylamine hydrochloride (1.5 equiv) in dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) as a base.
- Step 4 : Stir at 60°C for 6 hr to afford 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole (D) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | ≥95% |
| Solvent | DMF |
Sulfonamide Functionalization
Sulfonyl Chloride Synthesis Using TCPC
The morpholine-4-sulfonamide group is introduced via a two-step sulfonylation process (Scheme 2):
- Step 5 : React 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.2 equiv) with morpholine (1.5 equiv) in dichloromethane (DCM) at 0°C.
- Step 6 : Add triethylamine (2.0 equiv) to generate morpholine-4-sulfonyl chloride (E) in situ.
Reaction Conditions :
Coupling Sulfonyl Chloride with Ethylamine Intermediate
- Step 7 : Combine D (1.0 equiv) and E (1.1 equiv) in DCM with pyridine (1.5 equiv) as a catalyst.
- Step 8 : Stir at RT for 24 hr to yield the target compound.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM |
| Catalyst | Pyridine |
| Reaction Time | 24 hr |
| Isolated Yield | 68% |
Alternative Pathways and Comparative Analysis
One-Pot Sulfonamidation Using Organozinc Reagents
A transition metal-free approach employs organozinc intermediates (Scheme 3):
- Step 9 : Generate (3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylzinc bromide (F) via transmetallation of D with ZnCl₂.
- Step 10 : React F with TCPC (1.0 equiv) in THF at −78°C, followed by morpholine addition.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Immobilize D on Wang resin via its amine group, then perform sulfonylation with E in a flow reactor. This method achieves 81% yield with >99% purity after cleavage.
Analytical Validation and Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.68 (d, 1H, thiophene-H), 4.32 (t, 2H, CH₂N), 3.58 (m, 4H, morpholine-H), 2.89 (t, 2H, CH₂NH).
- HRMS (ESI+) : m/z calc. for C₁₃H₁₈N₄O₄S [M+H]⁺: 327.1124; found: 327.1128.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution
-
The sulfonamide group undergoes nucleophilic substitution at the nitrogen center, enabling coupling with morpholine .
Electrophilic Aromatic Substitution
-
The thiophene and pyrazole rings participate in electrophilic substitution reactions, allowing further functionalization (e.g., acylation or alkylation) .
Cyclization Reactions
-
Pyrazolone intermediates undergo cyclization to form fused heterocycles (e.g., pyrano[2,3-c]pyrazole), driven by thermodynamic stability .
Functional Group Reactivity
Infrared (IR) Data
| Functional Group | Characteristic Peak (cm⁻¹) | Source |
|---|---|---|
| C=O (amide) | 1685–1714 | |
| C=S (thiophene) | 1146–1166 | |
| C=N (pyrazole) | 1567–1625 |
Nuclear Magnetic Resonance (¹H NMR) Data
| Proton Environment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Morpholine CH₂ | ~3.7–4.3 | |
| Thiophene aromatic protons | ~6.8–7.5 | |
| Pyrazole NH | ~8.0–12.4 (broad) |
Biological Activity and Reaction Implications
-
Covalent Binding : The sulfonamide group may enable irreversible binding to enzymes (e.g., thrombin) via acylation, as observed in similar pyrazole derivatives .
-
Antimicrobial Activity : Thiophene-pyrazole hybrids often exhibit antimicrobial properties, potentially linked to their ability to disrupt microbial membranes or enzymes .
Comparison with Analogous Compounds
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure, featuring a thiophene ring, a pyrazole moiety, and a morpholine sulfonamide group, allows for the development of more complex molecules. Researchers utilize it to create derivatives with enhanced properties or novel functionalities.
Catalytic Applications
In the realm of catalysis, compounds similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide have been explored for their potential to facilitate various chemical reactions. These compounds can act as catalysts in organic transformations, promoting reactions such as cross-coupling and cyclization processes.
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research indicates that compounds with similar structural features often exhibit biological activities such as enzyme inhibition or receptor modulation. This compound could potentially interact with specific enzymes or receptors, leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the thiophene and pyrazole rings may enhance the compound's ability to combat various microbial strains. For instance, related compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also exhibit similar properties.
Anti-inflammatory and Anticancer Potential
The anti-inflammatory and anticancer activities of thiophene-based compounds are well-documented. Research has indicated that these compounds can inhibit pathways associated with inflammation and cancer cell proliferation. This compound may be investigated for its potential therapeutic effects in these areas.
Industrial Applications
Material Science
In material science, thiophene derivatives are known for their electronic properties and are utilized in developing organic semiconductors and devices such as organic light-emitting diodes (OLEDs). The unique structure of this compound may contribute to advancements in electronic materials.
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in novel compounds for drug development. The structural characteristics of this compound make it a candidate for further investigation as a potential drug lead for various therapeutic applications.
Case Study 1: Antimicrobial Activity Evaluation
A series of studies focused on the antimicrobial activity of thiophene-based sulfonamides demonstrated that many derivatives exhibited potent activity against strains of Candida and Staphylococcus. The minimum inhibitory concentration (MIC) values were often lower than those of standard antibiotics, indicating the potential of these compounds in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Effects
Research evaluating the anti-inflammatory properties of similar compounds revealed that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests that N-(2-(3-(thiophen-3-y-l)-1H-pyrazol-1-y)ethyl)morpholine-4-sulfonamide might be effective in managing inflammatory diseases .
Mechanism of Action
The mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
Pyrazole derivatives are widely explored in medicinal chemistry. A notable example from is 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Key differences include:
- Substituents : The target compound features a thiophen-3-yl group and morpholine-sulfonamide, whereas the analogue in has a 3-chlorophenylsulfanyl and trifluoromethyl group.
Thiophene-Containing Compounds
lists impurities such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Comparisons include:
- Thiophene Position: The target compound uses thiophen-3-yl, while other compounds (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) feature thiophen-2-yl. Positional isomerism can significantly alter electronic properties and bioactivity .
- Backbone Diversity: The target compound’s pyrazole-ethyl-morpholine scaffold contrasts with naphthalene or propanolamine backbones in compounds.
Sulfonamide Derivatives
describes sulfonamide-containing compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. Key distinctions:
Benzamide/Piperazine-Based Analogues
details N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. Contrasts include:
- Core Structure : The target compound uses pyrazole and morpholine, while compounds rely on benzamide-piperazine scaffolds.
- Synthetic Purification: Both use chromatographic purification (normal and reverse-phase), but the target compound’s synthesis may require sulfonamide coupling instead of piperazine substitution .
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Structural Overview
The compound features a morpholine ring, a sulfonamide group, and a thiophene-substituted pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit certain enzymes by binding to their active sites, while the thiophene and pyrazole rings may modulate receptor activity, potentially acting as agonists or antagonists depending on the biological context .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives containing thiophene and pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Candida albicans |
Anticancer Potential
The anticancer activity of compounds containing pyrazole and thiophene rings has also been explored. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study reported that similar compounds exhibited IC50 values below 100 µM against several cancer cell lines, including breast and lung cancer cells .
Table 2: Anticancer Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 85 | MCF-7 (Breast Cancer) |
| Compound E | 72 | A549 (Lung Cancer) |
| Compound F | 95 | HCT116 (Colon Cancer) |
Case Study 1: Antiviral Activity
A recent investigation into the antiviral properties of pyrazole derivatives found that certain modifications led to enhanced activity against viral infections. The study demonstrated that compounds similar to this compound could inhibit viral replication in vitro, suggesting potential for development as antiviral agents .
Case Study 2: Inflammation Modulation
Another study assessed the anti-inflammatory effects of related sulfonamide compounds in animal models. Results showed significant reduction in inflammatory markers when treated with these compounds, implying their potential utility in managing inflammatory diseases .
Q & A
Q. Q1. What are the recommended spectroscopic techniques for characterizing the structural integrity of this compound?
A1. Key techniques include:
- 1H/13C-NMR : To confirm proton and carbon environments, particularly for the thiophene (δ ~6.8–7.5 ppm), pyrazole (δ ~7.0–8.5 ppm), and morpholine sulfonamide (δ ~3.5–4.0 ppm for morpholine protons) moieties .
- IR Spectroscopy : To identify functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyrazole C=N (stretching at ~1500–1600 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths, especially if crystalline derivatives are synthesized (mean C–C bond precision: ±0.004 Å) .
Q. Q2. What synthetic routes are commonly employed to prepare pyrazole-sulfonamide hybrids?
A2. General methodologies include:
- Nucleophilic Substitution : Reacting a pyrazole-ethylamine intermediate with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole-thiophene conjugation, followed by sulfonamide coupling .
- Hydrazine Cyclocondensation : Formation of the pyrazole core using hydrazine hydrate and α,β-unsaturated ketones (e.g., thiophen-3-yl-propenone derivatives) .
Advanced Research Questions
Q. Q3. How can researchers optimize substitution reactions at the morpholine sulfonamide group to enhance bioactivity?
A3. Strategies include:
- Regioselective Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to target the morpholine nitrogen while preserving sulfonamide integrity .
- Metal-Catalyzed Cross-Couplings : Pd-mediated Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the sulfonamide nitrogen (e.g., Suzuki coupling with boronic acids) .
- Computational Modeling : DFT studies to predict electronic effects of substituents on sulfonamide reactivity (e.g., Hammett σ values for electron-withdrawing groups) .
Q. Q4. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
A4. Mitigation approaches:
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify labile groups (e.g., morpholine oxidation) .
- Pharmacokinetic Profiling : Monitor plasma protein binding and blood-brain barrier penetration using LC-MS/MS, adjusting logP via substituent modifications (target logP ~2–3) .
- Epimer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve diastereomers that may exhibit divergent bioactivities .
Q. Q5. What analytical methods are suitable for detecting trace impurities in this compound?
A5. Recommended protocols:
- HPLC-MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid to resolve sulfonamide-related byproducts (e.g., des-thiophene analogs) .
- ICP-OES : Detect heavy metal residues (e.g., Pd from catalytic reactions) with a detection limit <1 ppm .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .
Methodological Considerations for Biological Assays
- Antiproliferative Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
- Solubility Optimization : Prepare DMSO stock solutions (10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 for in vivo dosing .
- SAR Studies : Systematically vary substituents on the pyrazole and thiophene rings to correlate electronic effects (Hammett constants) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
